![molecular formula C11H8N4O B1451188 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1031605-58-9](/img/structure/B1451188.png)
2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
“2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the molecular formula C11H8N4O and a molecular weight of 212.21 .
Physical And Chemical Properties Analysis
The predicted boiling point of “2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is 374.5±25.0 °C, and its predicted density is 1.44±0.1 g/cm3 . The predicted pKa value is 2.42±0.20 .Scientific Research Applications
Synthesis and Catalysis
Hybrid catalysts have played a crucial role in the synthesis of pyranopyrimidine and related scaffolds, demonstrating the importance of these compounds in medicinal chemistry. Organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents have been employed in the synthesis of various derivatives, showcasing the broad applicability and interest in these compounds (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, has been identified as a privileged heterocycle in drug discovery. Its role as a building block for developing drug-like candidates has been highlighted, with applications spanning across anticancer, CNS agents, anti-infectious, and anti-inflammatory domains. This versatility underscores the compound's potential in contributing to novel therapeutic agents (Cherukupalli et al., 2017).
Antimicrobial and Anticancer Properties
Pyrazolo[3,4-d]pyrimidines have been explored for their significant biological roles, including anticancer and antimicrobial effects. Their structural resemblance to purines has prompted investigations into their therapeutic significance, revealing their potential in addressing various disease conditions. The advancement of bioactivity, as demonstrated by their adenosine antagonistic properties, positions these compounds as valuable in the development of new therapeutic agents (Chauhan & Kumar, 2013).
Optical and Electroluminescent Materials
The exploration of quinazoline and pyrimidine derivatives in the creation of novel optoelectronic materials highlights another aspect of heterocyclic compounds' versatility. Incorporating these scaffolds into π-extended conjugated systems has shown value for developing materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. This area of research opens new avenues for the application of pyrazolo[3,4-d]pyrimidine derivatives in advanced materials science (Lipunova et al., 2018).
properties
IUPAC Name |
2-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-6-15(8-4-2-1-3-5-8)14-10(9)12-7-13-11/h1-7H,(H,12,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMPSAJWEPELCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=O)NC=NC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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